molecular formula C17H21NO3 B268045 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol

2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol

Cat. No. B268045
M. Wt: 287.35 g/mol
InChI Key: CAXFOSBDLVBKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol, also known as MBPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been studied for its potential use as a treatment for various medical conditions. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol is not fully understood, but it is believed to work by targeting certain cellular pathways that are involved in cell growth and division. Specifically, 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is known to play a role in cancer cell survival.
Biochemical and Physiological Effects:
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to have a number of biochemical and physiological effects in vitro. In addition to its ability to induce apoptosis in cancer cells, 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the proliferation of human umbilical vein endothelial cells, which are involved in the formation of new blood vessels. This suggests that 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol may have potential as an anti-angiogenic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several areas of future research that could be explored with 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol. One direction would be to further investigate its potential as a cancer treatment, particularly in combination with other drugs. Another area of research could focus on its anti-angiogenic properties and its potential use in treating diseases that involve abnormal blood vessel growth. Additionally, more studies are needed to fully understand the mechanism of action of 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol and how it interacts with cellular pathways.

Synthesis Methods

2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-(4-bromophenoxy)ethanol. The resulting product is then treated with hydrochloric acid to yield 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol.

properties

Product Name

2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-[4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]ethanol

InChI

InChI=1S/C17H21NO3/c1-20-16-6-2-14(3-7-16)12-18-13-15-4-8-17(9-5-15)21-11-10-19/h2-9,18-19H,10-13H2,1H3

InChI Key

CAXFOSBDLVBKKY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO

Origin of Product

United States

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